2-Methyl-1-oxo-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-2-yl acetate
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Description
2-Methyl-1-oxo-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-2-yl acetate is a useful research compound. Its molecular formula is C18H23N5O4 and its molecular weight is 373.413. The purity is usually 95%.
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Scientific Research Applications
Synthetic Building Blocks for Heterocyclic Compounds
Compounds such as methyl (5-oxopyrazol-3-yl)acetate have been used as building blocks in the synthesis of complex heterocyclic compounds, like pyrazolo[4,3-c]pyridines and pyrazolo[4,3-c]pyridine-3,6-diones. These heterocyclic frameworks are pivotal in medicinal chemistry due to their potential biological activities (Prezent et al., 2016).
Anticancer and Antiangiogenic Properties
Derivatives of thioxothiazolidin-4-one, incorporating heterocyclic moieties such as oxadiazol and piperazine, have demonstrated significant anticancer and antiangiogenic effects in in vivo studies. These compounds have shown potential in reducing tumor volume and inhibiting endothelial proliferation in mouse models, indicating their potential as candidates for anticancer therapy (Chandrappa et al., 2010).
Antimicrobial Activity
Compounds containing 1,2,4-oxadiazole, pyrazole, and piperidine rings have shown promising antimicrobial properties. Studies on such compounds reveal their effectiveness against a range of pathogenic bacteria, suggesting their potential utility in developing new antimicrobial agents (Asif et al., 2021).
Electrochemical Studies
Mannich bases bearing pyrazolone moiety have been synthesized and characterized, with subsequent electrochemical studies indicating their potential utility in various applications. The electrochemical behavior of these compounds provides insights into their chemical properties and potential applications in materials science and catalysis (Naik et al., 2013).
properties
IUPAC Name |
[2-methyl-1-oxo-1-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]propan-2-yl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O4/c1-12(24)26-18(2,3)17(25)23-8-4-5-13(11-23)9-15-21-16(22-27-15)14-10-19-6-7-20-14/h6-7,10,13H,4-5,8-9,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJRWXNHPACBKLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)C(=O)N1CCCC(C1)CC2=NC(=NO2)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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